
2,6-Diaminopurine riboside
Overview
Description
2,6-Diaminopurine riboside is a purine nucleoside.
Scientific Research Applications
Microbial Synthesis and Biotransformation
- 2,6-Diaminopurine nucleosides are synthesized efficiently through transglycosylation using bacterial cells as biocatalysts. This process has applications in pharmaceutical drug production against cancer and viral diseases (Médici, Lewkowicz, & Iribarren, 2006).
- Geobacillus stearothermophilus, a thermophilic bacterium, is used to obtain 2,6-diaminopurine nucleosides in an efficient, green bioprocess. This demonstrates its potential use in producing prodrug precursors or for antisense oligonucleotide synthesis (De Benedetti et al., 2012).
Chemical Synthesis and Nucleic Acid Study 3. The chemical synthesis of 2,6-diaminopurine riboside derivatives is used to study nucleic acid structures and functions. This includes the analysis of protein-nucleic acid interactions and polynucleotide conformation (Pasternak et al., 2007).
- Fluorescence studies of 2,6-diaminopurine riboside contribute to understanding nucleic acid and protein structures and functions, particularly in enzymatic reactions and base pairing (Ward, Reich, & Stryer, 1969).
Modification of Nucleosides and Nucleotides 5. Novel synthetic methods for 2,6-diaminopurine riboside derivatives expand our understanding of the reactivity and application of these compounds in biological systems (Golubeva & Shipitsyn, 2007).
- The incorporation of 2,6-diaminopurine into nucleoside phosphates, as shown in mice, indicates its potential role in biological processes and the synthesis of nucleotides (Wheeler & Skipper, 1953).
Transcriptional and Molecular Recognition Studies 7. Studies on the effects of 2,6-diaminopurine on DNA transcription reveal its inhibitory effects, suggesting a role in transcriptional regulation and potential applications in studying transcription-coupled nucleotide-excision repair (Tan et al., 2022).
- The use of 2,6-diaminopurine in nucleic acids highlights its impact on molecular recognition, influencing interactions with ligands and DNA, thus aiding in understanding drug-DNA interactions (Bailly & Waring, 1998).
properties
CAS RN |
24649-67-0 |
|---|---|
Product Name |
2,6-Diaminopurine riboside |
Molecular Formula |
C10H14N6O4 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15) |
InChI Key |
ZDTFMPXQUSBYRL-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |
Other CAS RN |
2096-10-8 |
synonyms |
2,6-diaminopurine ribonucleoside 2,6-diaminopurine riboside 2-aminoadenosine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B1203975.png)

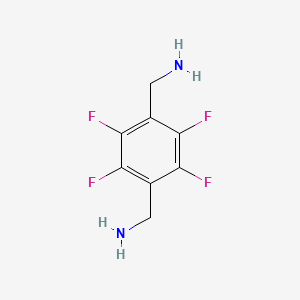
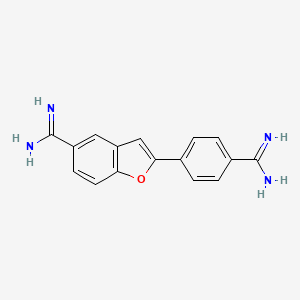
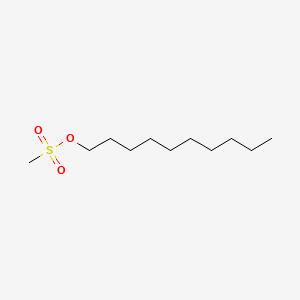
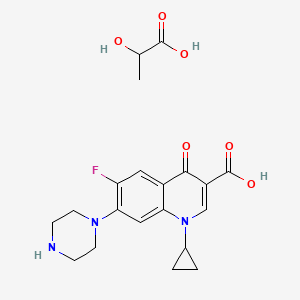
![[4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B1203982.png)

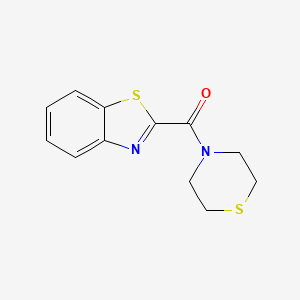
![N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1203988.png)
![2-[[(4-Chlorophenyl)thio]methyl]imidazo[1,2-a]pyridine](/img/structure/B1203989.png)
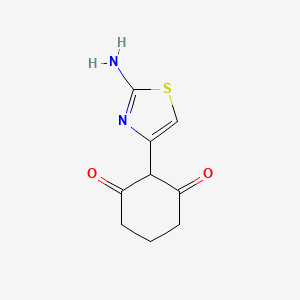
isoquinolyl)amine](/img/structure/B1203996.png)
